molecular formula C12H13ClN4O2S B14002848 (5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33175-13-2

(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine

Cat. No.: B14002848
CAS No.: 33175-13-2
M. Wt: 312.78 g/mol
InChI Key: IYAWCVXYNGGHJW-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline is a complex organic compound that features a thiazole ring, a chloro-substituted aniline, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with a thiazole derivative under specific conditions. One common method includes the use of a condensation reaction where the aniline derivative reacts with a thiazole aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the thiazole ring, makes it a versatile compound for various applications .

Properties

CAS No.

33175-13-2

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

5-[(4-chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN4O2S/c1-6-11(20-12(14)15-6)17-16-8-5-9(18-2)7(13)4-10(8)19-3/h4-5H,1-3H3,(H2,14,15)

InChI Key

IYAWCVXYNGGHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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